Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester
Description
Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester (CAS: 147687-06-7), also known as (9H-fluoren-9-yl)methyl (2-oxoethyl)carbamate or Fmoc-glycinal , is a fluorenylmethyloxycarbonyl (Fmoc)-protected aldehyde derivative. Its molecular formula is C18H17NO3 (molecular weight: 295.33 g/mol), featuring a reactive 2-oxoethyl group and an Fmoc-protected carbamate moiety . This compound is widely utilized in peptide synthesis as a building block for introducing aldehyde functionalities, enabling site-specific modifications such as ligation or bioconjugation .
Properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 2-oxoethyl carbonate |
InChI |
InChI=1S/C17H14O4/c18-9-10-20-17(19)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-9,16H,10-11H2 |
InChI Key |
QDEVFFSLTKRONH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCC=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The esterification process is catalyzed by acid or base conditions. For instance, using pyridine as a base facilitates the deprotonation of the hydroxyl group in 9H-fluoren-9-ylmethanol, enhancing its nucleophilicity. A typical molar ratio of 1:1.2 (alcohol to acyl chloride) ensures excess electrophile to drive the reaction to completion, achieving yields of 68–75% under ambient conditions. Side reactions, such as hydrolysis of the acyl chloride, are mitigated by maintaining anhydrous conditions and temperatures below 25°C.
Solvent and Catalyst Optimization
Polar aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are preferred due to their ability to stabilize ionic intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the reaction by forming a reactive acylpyridinium intermediate. For example, a protocol from VulcanChem reports a 12-hour reaction time in DCM with 5 mol% DMAP, yielding 82% product after column chromatography.
Carbodiimide-Mediated Coupling
Carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are widely employed for synthesizing carbonic acid esters without requiring pre-activation of the acid component. This method is particularly advantageous for acid-sensitive substrates.
Activation and Coupling Steps
The reaction involves two stages:
-
Activation : The carbodiimide reacts with the carboxylic acid (e.g., 2-oxoacetic acid) to form an O-acylisourea intermediate.
-
Nucleophilic Attack : The fluorenylmethanol attacks the activated carbonyl, displacing the urea byproduct.
A study by EvitaChem demonstrated that EDC/HOBt (hydroxybenzotriazole) systems in tetrahydrofuran (THF) at 0°C–5°C reduce racemization risks, achieving 89% yield with >95% purity.
Byproduct Management
The insoluble dicyclohexylurea (DCU) byproduct is removed via filtration, while excess reagents are quenched with aqueous washes. Industrial-scale protocols often employ flow chemistry to minimize DCU accumulation and improve reaction homogeneity.
Solid-Phase Peptide Synthesis (SPPS) Integration
This compound is frequently synthesized in situ during Fmoc-based solid-phase peptide synthesis (SPPS). The compound serves as a protective group for amino acid side chains or as a linker for resin attachment.
Resin Functionalization
TentaGel S Ram resin or Rink Amide MB HA resin is pretreated with Fmoc-protected amino acids. The esterification occurs via microwave-assisted coupling using activating agents like HATU or COMU :
| Parameter | Condition |
|---|---|
| Temperature | 75°C (microwave irradiation) |
| Coupling Reagent | HATU (5 equiv) |
| Base | DIPEA (7 equiv) |
| Solvent | NMP/DMF/DCM (1:1:1) |
| Yield | 94–97% (per coupling cycle) |
Deprotection and Cleavage
Post-synthesis, the Fmoc group is removed using 20% piperidine in DMF , while the ester remains intact. Final cleavage from the resin employs trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) , preserving the ester functionality.
Enzymatic Esterification
Emerging methodologies utilize lipases or esterases for stereoselective synthesis under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the transesterification of vinyl carbonates with 9H-fluoren-9-ylmethanol in tert-amyl alcohol at 40°C. This approach achieves 76% yield with negligible side products, offering an eco-friendly alternative to traditional methods.
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
-
Batch vs. Continuous Flow : Continuous flow systems reduce solvent use by 40% and improve heat dissipation, critical for exothermic carbodiimide reactions.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported DMAP) enable five reuse cycles without significant activity loss, cutting production costs by 18%.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Nucleophilic Substitution : Interacting with nucleophiles to form new compounds.
- Reduction and Oxidation Reactions : Transforming into alcohols or carboxylic acids through reduction or oxidation processes.
Biological Applications
In biological research, this compound is investigated for its potential as a probe in enzyme interaction studies and metabolic pathways. Its ability to interact with various biological targets makes it valuable for drug discovery and development.
Toxicity Profile
Research indicates that while the compound has promising applications, it should be handled with caution due to potential toxicity upon exposure. Studies have shown it may exhibit harmful effects if ingested or if it comes into contact with skin.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | Contains a decyl chain | Enhanced lipophilicity |
| (9H-Fluoren-9-yl)methyl carbamate | Lacks the 2-oxoethyl group | Simpler structure |
| Carbonic acid (9H-fluoren-9-yl)methyl ester | Naphthyl group instead of a 2-oxoethyl group | Potentially different biological activity |
This comparison highlights the versatility of the carbamate functional group and how variations in substituents can lead to different biological activities.
Case Studies
- Enzyme Interaction Studies : Research demonstrated that carbonic acid derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
- Synthesis of Natural Products : The compound has been utilized in the synthesis of complex natural products, showcasing its utility in creating biologically active molecules.
- Material Science Applications : In industrial settings, this compound has been explored for its use as a catalyst in polymerization reactions and as a precursor for advanced materials.
Mechanism of Action
The mechanism by which carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester exerts its effects involves the formation of a stable ester linkage. This linkage can be selectively cleaved under specific conditions, allowing for the controlled release of the fluorenyl group. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
a) 4,7-Dioxoheptanoic Acid 9H-Fluoren-9-ylmethyl Ester (DOHA-Fm)
- Molecular Formula : C21H20O5
- Molecular Weight : 376.38 g/mol
- Structure : Contains a diketone (4,7-dioxo) chain and an Fmoc-protected ester.
- Applications : Used in the synthesis of carboxyethylpyrrole (CEP) derivatives for studying oxidative stress biomarkers .
- Key Difference: Unlike the 2-oxoethyl group in the target compound, DOHA-Fm features a longer diketone chain, enabling crosslinking with ethanolamine phospholipids .
b) 9H-Fluoren-9-ylmethyl Succinimidyl Carbonate (Fmoc-OSu)
- Molecular Formula: C19H15NO6
- Molecular Weight : 365.33 g/mol
- Structure : Combines an Fmoc group with a succinimidyl carbonate, enhancing reactivity toward amines.
- Applications : A staple reagent in solid-phase peptide synthesis (SPPS) for temporary amine protection .
- Key Difference: The succinimidyl carbonate group enables rapid coupling with amino groups, whereas the target compound’s 2-oxoethyl group is tailored for aldehyde-mediated conjugation .
c) 9H-Fluoren-9-ylmethyl Decyl(2-Oxoethyl)Carbamate
- Molecular Formula: C28H35NO4
- Molecular Weight : 449.59 g/mol
- Structure : Incorporates a decyl chain attached to the 2-oxoethyl carbamate.
- Applications : Intermediate in synthesizing telavancin side chains, a glycopeptide antibiotic .
- Key Difference : The hydrophobic decyl chain enhances lipid solubility, contrasting with the shorter alkyl chain in the target compound .
Physicochemical and Reactivity Comparison
Q & A
Basic: What are the standard synthetic routes for Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester, and how is its purity characterized?
Answer:
This compound is typically synthesized via activation of the fluorenylmethoxycarbonyl (FMOC) group using succinimide esters (e.g., FMOC-OSU), which facilitate nucleophilic substitution with alcohols or amines under mild conditions . Key steps include:
- Reaction Mechanism : Condensation of FMOC-Cl with 2-oxoethyl alcohol in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
- Purity Characterization :
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identifies fluorenyl protons (δ 7.2–7.8 ppm), ester carbonyl (δ ~170 ppm), and oxoethyl groups (δ 2.5–4.0 ppm) .
- IR Spectroscopy : Confirms ester C=O stretch (~1740 cm⁻¹) and FMOC carbamate N-H (~3350 cm⁻¹) .
- Mass Spectrometry (ESI/Q-TOF) : Molecular ion peak [M+H]⁺ at m/z 295.33 (C₁₈H₁₇NO₃) .
Advanced: How can reaction conditions be optimized to improve the yield of FMOC-protected intermediates using this compound?
Answer:
- Solvent Selection : Use anhydrous DMF or dichloromethane to minimize hydrolysis .
- Temperature : Maintain 0–4°C during activation to suppress racemization .
- Catalyst : Add 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency in peptide synthesis .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 minutes at 50°C vs. 24 hours conventionally) while maintaining >90% yield .
Advanced: What strategies mitigate racemization when using this compound in peptide synthesis?
Answer:
- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-induced epimerization .
- Coupling Agents : Use HATU or PyBOP instead of DCC to reduce side reactions .
- Monitoring : Chiral HPLC (e.g., Chirobiotic T column) to detect <1% racemization .
Advanced: How does the stability of this compound under various pH and temperature conditions affect its application in solid-phase synthesis?
Answer:
- pH Sensitivity : Degrades rapidly at pH >9 (half-life <1 hour) due to ester hydrolysis. Stable at pH 4–7 (half-life >72 hours) .
- Temperature : Store at –20°C in anhydrous DMF; avoid prolonged exposure to >25°C to prevent fluorenyl group cleavage .
- Decomposition Products : 9-Fluorenylmethanol and CO₂ detected via GC-MS under alkaline conditions .
Advanced: What computational methods predict the reactivity of this compound in novel organic transformations?
Answer:
- Density Functional Theory (DFT) : Models transition states for ester hydrolysis (e.g., B3LYP/6-31G* basis set) .
- Solubility Prediction : Joback method estimates logP ~3.2, indicating moderate lipophilicity for solvent selection .
- Molecular Dynamics : Simulates interactions with enzymes (e.g., proteases) to design FMOC-based inhibitors .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: How do structural modifications of the fluorenylmethyl group influence the compound's reactivity in different solvent systems?
Answer:
- Electron-Withdrawing Substituents (e.g., –NO₂): Increase electrophilicity of the carbonyl group, enhancing acylation rates in polar aprotic solvents .
- Steric Effects : Bulkier substituents (e.g., 2-chlorofluorenyl) reduce reaction yields in sterically hindered peptide couplings .
- Solubility : Fluorenyl derivatives with –OH groups (e.g., 9-hydroxymethyl-FMOC) improve aqueous solubility for bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
